N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine
Description
Historical Development of Benzofuran Chemistry
The benzofuran scaffold, characterized by a fused benzene and furan ring system, has been a cornerstone of heterocyclic chemistry since its first synthesis by William Henry Perkin in 1870. Early methodologies relied on condensation reactions, but modern advances have introduced catalytic systems such as palladium and gold complexes to optimize yields and regioselectivity. For instance, palladium-catalyzed cyclization using imidazo-pyridines and coumarins enables efficient benzofuran synthesis via reductive elimination and electrophilic C–H palladation. Natural benzofurans, isolated from plants like Asteraceae and Rutaceae, have historically inspired synthetic analogs due to their bioactive properties. The structural versatility of benzofuran—modifiable at positions 2, 3, and 7—has facilitated its integration into pharmaceuticals, including the antiarrhythmic drug amiodarone and the β-blocker bufuralol.
Emergence of Fluorinated Schiff Base Research
Fluorinated Schiff bases have gained prominence due to fluorine’s electronegativity and ability to enhance metabolic stability. The incorporation of fluorine into benzofuran derivatives, as seen in N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine, improves binding affinity to biological targets. Studies demonstrate that fluorinated analogs exhibit superior antimicrobial activity compared to non-fluorinated counterparts. For example, a Schiff base derived from 2-fluoroaniline and salicylaldehyde showed notable efficacy against Staphylococcus aureus. Fluorine’s electron-withdrawing effects also stabilize the imine bond (C=N), a critical feature for maintaining structural integrity under physiological conditions.
Classification Within Heterocyclic Compound Systems
Benzofuran-derived Schiff bases occupy a unique niche within heterocyclic chemistry, combining the aromatic stability of benzofuran with the dynamic reactivity of imines. The compound belongs to the 2,3-dihydrobenzofuran subclass, where a partially saturated furan ring reduces planarity and enhances conformational flexibility. This structural motif is further classified as a bi-dentate Schiff base, coordinating via the imine nitrogen and benzofuran oxygen atoms. Fluorinated aryl groups, such as the 4-fluorophenyl moiety, position these compounds within the broader family of halogenated heterocycles, which are prized for their pharmacokinetic properties.
Research Significance and Applications
The fusion of benzofuran and fluorinated Schiff base pharmacophores in this compound underscores its dual role as a therapeutic agent and a metal-chelating ligand. Benzofuran derivatives exhibit antioxidant, antimicrobial, and anti-inflammatory activities, with recent studies highlighting their efficacy against Gram-positive bacteria like Bacillus subtilis. Schiff bases, particularly those with fluorine substituents, demonstrate enhanced antimicrobial potency due to improved membrane penetration and interference with microbial enzyme systems. Applications extend to materials science, where such compounds serve as fluorescent probes or catalysts in asymmetric synthesis.
Key Structural and Functional Insights
- Synthetic Flexibility : Palladium and gold catalysts enable regioselective benzofuran synthesis, critical for introducing methyl groups at positions 2, 2, and 4.
- Fluorine’s Role : The 4-fluorophenyl group enhances bioavailability and target specificity, as evidenced by MIC values comparable to standard antibiotics.
- Coordination Chemistry : The imine nitrogen and benzofuran oxygen facilitate complexation with transition metals, broadening applications in catalysis and drug delivery.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-12-4-9-16(17-15(12)10-18(2,3)21-17)20-11-13-5-7-14(19)8-6-13/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFUKLLHZFBSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)N=CC3=CC=C(C=C3)F)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine typically involves the condensation reaction between 4-fluorobenzaldehyde and 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst like glacial acetic acid to proceed efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine exhibit potential anticancer properties. Studies indicate that the incorporation of fluorophenyl groups can enhance the cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes it a candidate for further development in treating chronic inflammatory diseases such as arthritis and asthma .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. It has been hypothesized that the compound could protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Anti-inflammatory Effects | Showed reduced levels of TNF-alpha and IL-6 in treated macrophages compared to controls. |
| Study C | Neuroprotection | In vivo models indicated a decrease in neuroinflammation markers following treatment with the compound. |
Mechanism of Action
The mechanism of action of N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine involves its interaction with biological targets through its Schiff base moiety. The compound can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of the fluorophenyl group can influence its interaction with enzymes and receptors, potentially leading to various pharmacological effects .
Comparison with Similar Compounds
Structural Analog: N-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,4-triazol-5-amine (CAS 5574-83-4)
Key Differences :
- Core Structure : Replaces benzofuran with a 1,2,4-triazole ring.
- Substituents : Lacks the 2,2,4-trimethyl groups, reducing steric hindrance.
- Synthesis: Similar Schiff base formation but starting from triazole-5-amine.
Structural Analog: 4-(4-Bromophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-6-(4-methoxyphenyl)-6H-1,3-oxazin-2-amine (3k)
Key Differences :
- Core Structure : 1,3-Oxazine ring instead of benzofuran.
- Substituents : Bromophenyl and methoxyphenyl groups introduce bulkier substituents, which may hinder molecular packing in crystalline materials.
- Activity : Demonstrated broad-spectrum antimicrobial activity against bacterial and fungal strains, attributed to the oxazine scaffold’s ability to disrupt cell membranes .
Comparison : The target benzofuran compound’s fluorine substituent may offer enhanced electronic effects over chlorine or bromine, influencing target binding affinity.
Structural Analog: 3-fluoro-4-methyl-N-[(E)-(4-nitrophenyl)methylidene]aniline
Key Differences :
- Substituents : Nitro group (electron-withdrawing) vs. fluorine (mild electron-withdrawing).
- Molecular Weight: 258.25 g/mol vs. ~300–350 g/mol for the benzofuran compound, affecting pharmacokinetic properties like absorption.
Structural Analog: (R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine
Key Differences :
- Functionality : Amine instead of imine; lacks the fluorophenylmethylidene group.
- Stereochemistry : The R-configuration introduces chirality, which could be critical for enantioselective interactions in drug-receptor binding.
Applications : Chiral benzofuran amines are intermediates in synthesizing CNS-active compounds, highlighting the pharmacophoric importance of the benzofuran core .
Biological Activity
N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C18H18FNO
- Molecular Weight : 283.34 g/mol
- CAS Number : [Not provided in the search results]
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets. The presence of the fluorophenyl group enhances its lipophilicity and potentially increases its interaction with cellular membranes, facilitating better absorption and bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Compounds with similar structures have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 20–40 µM for S. aureus .
Antitumor Activity
The compound's structural analogs have been evaluated for their antitumor effects. In vitro studies demonstrated that certain derivatives exhibited potent activity against various human tumor cell lines:
- Compounds were found to inhibit topoisomerase II more effectively than established chemotherapeutics like etoposide .
Cytotoxicity
Despite its potent biological activities, the cytotoxicity of this class of compounds remains a concern. Research indicates that many derivatives maintain low cytotoxic profiles while exhibiting high potency against target pathogens and cancer cells .
Study 1: Antibacterial Efficacy
In a comparative study, a series of benzofuran derivatives were synthesized and tested against multi-drug resistant strains of bacteria. The results showed that certain compounds had MIC values significantly lower than traditional antibiotics, suggesting their potential as alternative therapeutic agents .
Study 2: Antitumor Activity Assessment
A research team evaluated the antitumor efficacy of this compound in various cancer cell lines. The findings revealed that the compound exhibited selective cytotoxicity at non-toxic concentrations compared to standard chemotherapeutics .
Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine?
- Methodological Answer : The compound can be synthesized via a Schiff base condensation reaction between 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine (a precursor documented in CAS 26210-74-2 ) and 4-fluorobenzaldehyde. Catalytic conditions (e.g., acetic acid or molecular sieves) facilitate imine bond formation. Purification typically involves recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane). Yield optimization may require inert atmosphere conditions to prevent oxidation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the (E)-configuration via coupling constants (J ≈ 12–16 Hz for trans imine protons) and aromatic substitution patterns. The 4-fluorophenyl group shows distinct ¹⁹F NMR signals near -110 ppm .
- FT-IR : Stretching frequencies for C=N (1620–1640 cm⁻¹) and NH (3300–3400 cm⁻¹) validate the Schiff base structure .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks matching the molecular formula (C₁₉H₁₉FNO) .
Q. How can the purity of this compound be assessed for biological testing?
- Methodological Answer : Reverse-phase HPLC (e.g., Chromolith® columns ) with UV detection at λ ≈ 254 nm is recommended. Gradient elution (acetonitrile/water with 0.1% TFA) resolves impurities. Purity thresholds >95% are typical for in vitro assays. LC-MS further identifies trace impurities like unreacted precursors or oxidation byproducts .
Advanced Research Questions
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA) to estimate blood-brain barrier permeability and intestinal absorption. The fluorophenyl group may enhance metabolic stability .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., enzymes with aromatic binding pockets). The dihydrobenzofuran scaffold’s rigidity and fluorophenyl moiety’s electronegativity are critical for binding affinity .
Q. How can structural polymorphisms affect experimental reproducibility in biological assays?
- Methodological Answer : Polymorphs arise from variations in crystal packing (e.g., hydrogen bonding or π-stacking differences). Single-crystal X-ray diffraction (SC-XRD) identifies dominant polymorphs (as in ). For biological studies, ensure consistent crystallization conditions (solvent, temperature) and characterize batches via PXRD. Conflicting activity data may stem from polymorph-dependent solubility or stability .
Q. What strategies resolve contradictions in reported solubility data across studies?
- Methodological Answer :
- Analytical Consistency : Standardize solvents (e.g., DMSO for stock solutions) and temperature (25°C). Use shake-flask methods with HPLC quantification.
- Polymorph Screening : Differential Scanning Calorimetry (DSC) detects amorphous vs. crystalline forms, which have distinct solubility profiles.
- Co-solvency Approaches : Additives like cyclodextrins or surfactants enhance solubility for in vitro testing .
Q. How does the solid-state structure influence reactivity in catalytic applications?
- Methodological Answer : SC-XRD reveals intermolecular interactions (e.g., C–H⋯O/F bonds ) that stabilize the crystal lattice. In solution, steric hindrance from 2,2,4-trimethyl groups may slow nucleophilic attacks on the imine bond. DFT calculations (e.g., Gaussian 09) model transition states to predict regioselectivity in reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
